Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI) is a complex organic compound with the molecular formula C13H16N2OS. This compound is characterized by its unique tricyclic structure, which includes a heptane ring fused with a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[32002,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI) typically involves multiple steps, starting with the formation of the tricyclic heptane coreThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
Scientific Research Applications
Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[3.2.0.02,6]heptane-1-carboxamide
- 2,6-Dimethyl-N-2-thiazolyl-carboxamide
- Heptane-1-carboxamide derivatives
Uniqueness
Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI) is unique due to its tricyclic structure and the presence of both carboxamide and thiazole functional groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
384348-98-5 |
---|---|
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
2,6-dimethyl-N-(1,3-thiazol-2-yl)tricyclo[3.2.0.02,6]heptane-1-carboxamide |
InChI |
InChI=1S/C13H16N2OS/c1-11-7-13(8(11)3-4-12(11,13)2)9(16)15-10-14-5-6-17-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15,16) |
InChI Key |
NSVORTCAPMMYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C1(CC23C(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.